2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-533 is a novel compound known for its potent inhibitory effects on heat shock protein 90 (Hsp90) and herpes simplex virus (HSV). It has shown significant potential in suppressing tumor growth and angiogenesis by blocking the hypoxia-inducible factor 1 alpha/vascular endothelial growth factor/vascular endothelial growth factor receptor 2 signaling pathway . Additionally, AT-533 inhibits downstream pathways, including Akt/mammalian target of rapamycin/p70S6 kinase, extracellular signal-regulated kinase 1/2, and focal adhesion kinase .
Preparation Methods
The synthetic routes and reaction conditions for AT-533 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AT-533 undergoes various chemical reactions, including:
Oxidation: AT-533 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: AT-533 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include various derivatives of AT-533 with altered chemical properties.
Scientific Research Applications
AT-533 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of heat shock protein 90 and its effects on various biochemical pathways.
Mechanism of Action
AT-533 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and activation of many client proteins essential for cell survival and tumor growth. By blocking heat shock protein 90, AT-533 disrupts the hypoxia-inducible factor 1 alpha/vascular endothelial growth factor/vascular endothelial growth factor receptor 2 signaling pathway, leading to the inhibition of tumor growth and angiogenesis . Additionally, AT-533 inhibits the activation of downstream pathways, including Akt/mammalian target of rapamycin/p70S6 kinase, extracellular signal-regulated kinase 1/2, and focal adhesion kinase .
Comparison with Similar Compounds
AT-533 is unique in its dual inhibitory effects on heat shock protein 90 and herpes simplex virus. Similar compounds include:
17-AAG: Another heat shock protein 90 inhibitor, but AT-533 has shown greater efficacy in inhibiting angiogenesis and tumor growth.
Geldanamycin: A well-known heat shock protein 90 inhibitor, but AT-533 has a different mechanism of action and improved therapeutic potential.
AT-533 stands out due to its potent inhibitory effects and broad range of applications in scientific research and medicine.
Properties
Molecular Formula |
C23H30N4O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide |
InChI |
InChI=1S/C23H30N4O3/c1-13-21-19(11-23(2,3)12-20(21)29)27(26-13)15-6-9-17(22(24)30)18(10-15)25-14-4-7-16(28)8-5-14/h6,9-10,14,16,25,28H,4-5,7-8,11-12H2,1-3H3,(H2,24,30) |
InChI Key |
FMOSGTTYAFQMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.